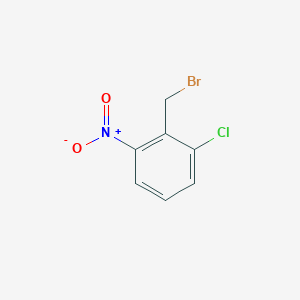

2-(Bromomethyl)-1-chloro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIVNONTLACJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204988 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56433-01-3 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056433013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-chloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 1 Chloro 3 Nitrobenzene

Established Synthetic Routes and Reaction Mechanisms

The primary route to 2-(Bromomethyl)-1-chloro-3-nitrobenzene involves the benzylic bromination of its precursor, 2-chloro-6-nitrotoluene. This transformation targets the methyl group, which is activated for radical substitution due to its position on the benzene (B151609) ring.

The most common and selective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, which is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). masterorganicchemistry.comvedantu.com

The reaction is generally carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), which effectively dissolves the reactants but not the succinimide byproduct. google.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The mechanism involves three main stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-nitrotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine to form non-radical species.

The presence of electron-withdrawing nitro and chloro groups on the toluene (B28343) ring deactivates it towards electrophilic attack, which helps in preventing ring bromination. However, these groups may also influence the reactivity of the benzylic protons, potentially requiring more forcing conditions compared to unsubstituted toluene.

Table 1: Typical Conditions for Wohl-Ziegler Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 2-Chloro-6-nitrotoluene | The starting material with the methyl group to be brominated. |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective radical bromination. masterorganicchemistry.com |

| Initiator | AIBN or Benzoyl Peroxide | Generates free radicals to start the chain reaction. |

| Solvent | Carbon Tetrachloride (historically), Cyclohexane (B81311), or Acetonitrile (B52724) | A non-polar medium that facilitates the reaction. |

| Energy Source | Heat or UV light | Provides energy for the decomposition of the initiator. |

While NBS is highly effective, other methods can achieve the benzylic bromination of 2-chloro-6-nitrotoluene.

Molecular Bromine (Br₂): Direct bromination using liquid bromine can be employed, typically under free-radical conditions initiated by heat or light. This method is often less selective than using NBS and can lead to the formation of di- and tri-brominated byproducts or even ring bromination if conditions are not carefully controlled. For deactivated toluenes, such as the precursor to the title compound, elevated temperatures may be necessary to facilitate the reaction. google.com

Other Brominating Agents: Reagents like dibromodimethylhydantoin (DBDMH) can also serve as sources of bromine radicals for benzylic bromination, functioning similarly to NBS.

In-situ Bromine Generation: Safer alternatives to handling molecular bromine involve its in-situ generation. A common system uses an oxidant, such as hydrogen peroxide (H₂O₂), to oxidize hydrogen bromide (HBr), producing bromine directly in the reaction vessel. nih.gov This approach enhances safety by avoiding the storage and handling of highly toxic and corrosive liquid bromine. nih.gov

Table 2: Comparison of Benzylic Bromination Methods

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Wohl-Ziegler | N-Bromosuccinimide (NBS) | Radical initiator, non-polar solvent, heat/light | High selectivity for benzylic position, minimizes side reactions. masterorganicchemistry.com | Often uses hazardous solvents like CCl₄. |

| Direct Bromination | Molecular Bromine (Br₂) | Heat or UV light | Reagent is readily available. | Less selective, risk of over-bromination and ring substitution, hazardous reagent. google.comnih.gov |

| Oxidative Bromination | HBr + Oxidant (e.g., H₂O₂) | Often requires a catalyst, aqueous medium | In-situ generation of bromine improves safety. nih.gov | May require optimization of catalyst and reaction conditions. |

The synthesis of the target compound is inherently a multi-step process, as the precursor, 2-chloro-6-nitrotoluene, must first be prepared. The order of introduction of the chloro, nitro, and methyl groups onto the benzene ring is critical to ensure the correct isomer is formed. libretexts.orglibretexts.org A plausible synthetic route begins with o-nitrotoluene.

Chlorination of o-Nitrotoluene: The starting material, o-nitrotoluene, can be chlorinated to introduce the chlorine atom. This is an electrophilic aromatic substitution reaction. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. The substitution pattern is influenced by both groups. The chlorination of o-nitrotoluene using chlorine gas with iron as a catalyst can yield 2-chloro-6-nitrotoluene. prepchem.com The reaction temperature is typically controlled to optimize the yield of the desired isomer and minimize the formation of others, such as 2-chloro-4-nitrotoluene. prepchem.com

Benzylic Bromination: The resulting 2-chloro-6-nitrotoluene is then subjected to benzylic bromination, as described in the sections above (e.g., using NBS and a radical initiator), to afford the final product, this compound.

This strategic sequence ensures the correct placement of all three substituents and the final functionalization of the methyl group.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods. These approaches focus on reducing hazardous waste, avoiding toxic solvents, and improving energy efficiency.

A significant drawback of traditional Wohl-Ziegler reactions is the use of hazardous chlorinated solvents like carbon tetrachloride. Green chemistry seeks to replace these with more benign alternatives or to eliminate the solvent entirely.

Alternative Solvents: Water can be used as a reaction medium for NBS brominations, often promoted by visible light. researchgate.net This "on water" approach offers a significantly greener alternative to traditional organic solvents.

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, for instance, by grinding the solid reactants together, sometimes with a catalytic amount of an acid or base. mdpi.comrsc.org Microwave-assisted solvent-free synthesis is another technique that can accelerate reaction rates and often leads to cleaner products and higher yields. semanticscholar.org These methods reduce pollution, lower costs, and simplify the experimental process. cmu.edu

The development of advanced catalytic systems is a cornerstone of green chemistry, aiming to improve reaction efficiency and selectivity.

Photocatalysis: The use of visible-light photocatalysis for benzylic bromination represents a green and efficient method. For example, the oxidative bromination of toluene derivatives using an HBr-H₂O₂ system can be effectively promoted by visible light, even in a continuous-flow microreactor, which also enhances safety. exaly.comresearchgate.net

Catalyst Use in Precursor Synthesis: In the synthesis of the 2-chloro-6-nitrotoluene precursor, the choice of catalyst is important. While iron filings are effective, their use can be energetic and lead to byproducts. prepchem.com Research into more selective and reusable catalysts for such electrophilic aromatic substitutions is an active area. For the subsequent reduction of related compounds like 2-chloro-6-nitrotoluene to its corresponding aniline (B41778), palladium on carbon (Pd/C) has been studied as an efficient catalyst, even under solvent-free conditions, demonstrating the potential for greener multi-step syntheses. researchgate.net

Challenges and Limitations in Synthesis

While the synthetic route to this compound is well-established, several challenges related to byproduct formation, reaction control, and industrial scalability must be addressed to ensure efficient and pure product formation.

The free-radical nature of the reaction means that the desired monobrominated product, once formed, can compete with the starting material and react further with the brominating agent. This leads to the formation of 2-(dibromomethyl)-1-chloro-3-nitrobenzene. The extent of this over-bromination is sensitive to reaction conditions, including the stoichiometry of the reagents and the reaction time. Inadequate control can lead to a product mixture that is difficult to separate. wuxiapptec.com Minor byproducts can also arise from the radical coupling of two benzyl (B1604629) radical intermediates, though this is typically not a major impurity. study.com

Purification strategies are crucial for isolating the target compound. The initial workup often involves filtering the reaction mixture to remove succinimide (the byproduct of NBS), followed by washing the organic phase to remove any remaining water-soluble impurities. sci-hub.se The primary challenge lies in separating the desired monobrominated product from the unreacted starting material and the dibrominated byproduct, as all three compounds possess similar physical properties.

Crystallization: The most common method for purification on a larger scale is recrystallization. This technique relies on the differential solubility of the product and byproducts in a selected solvent system. A solvent is chosen in which the desired product has high solubility at an elevated temperature and low solubility at a reduced temperature, while the impurities remain in solution. For similar compounds like p-nitrobenzyl bromide, selective cold crystallization has been shown to be a highly effective purification strategy. scispace.com

Chromatography: While highly effective for achieving high purity, column chromatography is generally less economically viable for large-scale industrial production. However, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis and purification of this compound, confirming the feasibility of chromatographic separation for obtaining highly pure samples for specific applications. sielc.com

| Byproduct Name | Chemical Formula | Reason for Formation |

|---|---|---|

| 2-(Dibromomethyl)-1-chloro-3-nitrobenzene | C₇H₄Br₂ClNO₂ | Over-bromination of the desired product. |

| 1-Chloro-2-methyl-3-nitrobenzene | C₇H₆ClNO₂ | Unreacted starting material. |

| Succinimide | C₄H₅NO₂ | Byproduct from N-Bromosuccinimide (NBS) reagent. |

| Various Ring-Brominated Isomers | C₇H₅BrClNO₂ | Potential side reaction of electrophilic aromatic substitution. |

Controlling the position of bromination—a concept known as regioselectivity—is paramount in the synthesis of this compound. The key challenge is to exclusively promote substitution on the benzylic methyl group while preventing substitution on the aromatic ring. This is achieved by carefully selecting reaction conditions that favor a free-radical mechanism over an electrophilic aromatic substitution mechanism.

Benzylic Bromination (Desired Pathway): The formation of this compound occurs via a free-radical chain reaction. This pathway is favored under specific conditions:

Reagent: Use of N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine (Br₂) and bromine radicals (Br•). sci-hub.seorganic-chemistry.org

Initiation: Use of a radical initiator (e.g., AIBN) or photochemical energy (light), which facilitates the homolytic cleavage of the N-Br bond in NBS to generate the necessary bromine radicals to start the chain reaction. digitellinc.comresearchgate.net

Solvent: Use of non-polar solvents, such as carbon tetrachloride (historically) or newer, less hazardous alternatives like acetonitrile or 1,2-dichlorobenzene, which favor the radical pathway. researchgate.netnih.govorganic-chemistry.org

Aromatic Bromination (Undesired Pathway): Electrophilic substitution on the benzene ring would lead to various unwanted regioisomers of bromo-1-chloro-2-methyl-3-nitrobenzene. This reaction is favored under entirely different conditions:

Reagent: Use of molecular bromine (Br₂).

Catalyst: Presence of a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a strong electrophile (Br⁺). scispace.comquora.com

The electronic properties of the starting material, 1-chloro-2-methyl-3-nitrobenzene, also aid in achieving the desired regioselectivity. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack, thereby suppressing the undesired ring bromination side reaction. msu.edu

| Parameter | For Benzylic Bromination (Desired) | For Aromatic Bromination (Undesired) |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Catalyst/Initiator | Radical Initiator (AIBN) or Light (hν) | Lewis Acid (e.g., FeBr₃) |

| Mechanism | Free-Radical Substitution | Electrophilic Aromatic Substitution |

| Primary Product | This compound | Ring-brominated isomers |

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several significant challenges. These include ensuring operational safety, managing reaction thermodynamics, and maintaining process efficiency and consistency.

Safety and Handling: The use of potentially explosive radical initiators like AIBN and benzoyl peroxide requires stringent safety protocols on an industrial scale. digitellinc.com Furthermore, the reaction can be highly exothermic, and without proper thermal management, there is a risk of a runaway reaction, which can lead to uncontrolled byproduct formation and potential equipment failure. wuxiapptec.com

Process Control: In large batch reactors, achieving homogenous mixing and a consistent temperature profile can be difficult. Localized "hot spots" can accelerate the reaction rate in certain areas, leading to increased formation of the dibrominated byproduct and a less pure final product. wuxiapptec.com If photochemical initiation is used, scaling up presents the challenge of light penetration; as the reactor volume increases, the path length for light becomes too long, rendering the initiation inefficient. wuxiapptec.comdigitellinc.com

Environmental Concerns: The historical use of hazardous chlorinated solvents like carbon tetrachloride is no longer acceptable for industrial processes due to environmental regulations. A key aspect of modern process development is the identification and implementation of "greener" solvents that are effective for the reaction but pose fewer environmental and health risks. digitellinc.comnih.gov

To address these scalability challenges, modern chemical manufacturing is increasingly adopting continuous flow technology . In a flow reactor, reagents are pumped through a network of tubing where the reaction occurs. This approach offers numerous advantages for benzylic bromination:

Superior Heat Transfer: The high surface-area-to-volume ratio of the tubing allows for rapid and efficient heat dissipation, preventing runaway reactions.

Enhanced Safety: The small volume of the reaction mixture at any given moment minimizes the risks associated with hazardous reagents or exothermic processes.

Precise Control: Flow reactors allow for exact control over parameters like residence time, temperature, and reagent stoichiometry, leading to higher yields and minimized byproduct formation. wuxiapptec.com

Effective Photochemistry: The narrow diameter of the tubing ensures uniform and efficient irradiation of the entire reaction mixture, overcoming the light penetration problem of large batch reactors. nih.govacs.org

The use of continuous flow technology has enabled the scaling of benzylic bromination processes to produce hundreds of kilograms of product per day, demonstrating a viable path for the safe and efficient industrial production of compounds like this compound. digitellinc.comacs.org

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1 Chloro 3 Nitrobenzene

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group is a key functional handle for molecular elaboration, making it a focal point for synthetic transformations. This group is highly susceptible to nucleophilic attack due to the polarization of the carbon-bromine bond and the electron-withdrawing nature of the substituents on the aromatic ring.

SN1 and SN2 Reaction Pathways and Kinetics

Nucleophilic substitution at the benzylic carbon of 2-(bromomethyl)-1-chloro-3-nitrobenzene can proceed through either an SN1 or SN2 mechanism, with the operative pathway being dependent on factors such as the solvent, the nature of the nucleophile, and the reaction temperature.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com

Rate Law: Rate = k[this compound][Nucleophile]

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a benzylic carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.comyoutube.com

Rate Law: Rate = k[this compound]

While benzylic systems can stabilize a positive charge, the presence of the strongly electron-withdrawing nitro and chloro groups on the ring would destabilize the benzylic carbocation intermediate required for an SN1 pathway. This destabilization suggests that the SN2 mechanism is more likely to be the predominant pathway under most conditions, particularly with strong nucleophiles.

Table 1: Comparison of SN1 and SN2 Kinetic Characteristics

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step process | One-step process |

| Rate Determining Step | Formation of carbocation | Concerted attack and departure |

| Kinetics | First-order | Second-order |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Intermediate | Carbocation | Transition state |

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The electrophilic benzylic carbon readily reacts with a variety of soft and hard nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions are fundamental for introducing nitrogen-containing functional groups.

Thiols: Thiolate anions, generated by deprotonating thiols, are excellent nucleophiles and react efficiently to form thioethers (sulfides). The sulfur atom's high polarizability makes it particularly effective in SN2 reactions. msu.edu

Alcohols: Alcohols and alkoxides can act as nucleophiles to produce benzylic ethers. While neutral alcohols can react, the corresponding alkoxides are significantly more nucleophilic and provide better reaction rates and yields. msu.edu

Influence of Nitro and Chloro Substituents on Electrophilicity of the Bromomethyl Group

The electrophilicity of the carbon atom in the bromomethyl group is significantly enhanced by the electronic effects of the substituents on the benzene (B151609) ring.

Inductive Effect: Both the nitro group and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring and, by extension, from the attached bromomethyl group. youtube.commsu.edu This effect polarizes the C-Br bond, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

The combined inductive and resonance effects of the nitro and chloro groups make the benzylic carbon of this compound a potent electrophile, promoting rapid reactions with nucleophiles.

Regioselective Alkylation Studies

In the context of alkylation reactions, this compound serves as an alkylating agent. Regioselective alkylation refers to the preferential reaction at one specific site in a molecule that has multiple potential reaction sites. Due to the high reactivity of its bromomethyl group, this compound can be used to introduce the 2-chloro-3-nitrobenzyl moiety onto various substrates with high regioselectivity. For instance, in the presence of a substrate with multiple nucleophilic centers, such as a polyfunctional amine or phenol, the reaction would be expected to occur preferentially at the most nucleophilic and sterically accessible site. The specific conditions of the reaction, including the choice of base and solvent, can be tuned to control this selectivity.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

While the ring is deactivated towards electrophilic attack, forcing conditions can lead to further substitution on the aromatic ring. The position of this substitution is governed by the directing effects of the existing substituents.

Directing Effects of Halogen and Nitro Groups

The positions available for an incoming electrophile on the this compound ring are C4, C5, and C6. The directing effects of the chloro and nitro groups determine the outcome of the reaction.

Nitro Group (at C3): The nitro group is a powerful deactivating group and a meta-director. youtube.comlibretexts.org It strongly withdraws electron density from the ring, making electrophilic substitution difficult. It directs incoming electrophiles to the positions meta to itself. In this molecule, the positions meta to the nitro group are C1 and C5. Since C1 is already substituted, the nitro group directs towards C5.

Chloro Group (at C1): Halogens are an exception among deactivating groups because they are ortho-, para-directors. libretexts.orglibretexts.org The deactivation is due to their strong inductive electron withdrawal, while the directing effect comes from the ability of their lone pairs to stabilize the arenium ion intermediate via resonance at the ortho and para positions. libretexts.org The positions ortho to the chloro group are C2 and C6, and the para position is C4. As C2 is already substituted, the chloro group directs incoming electrophiles to C4 and C6.

Bromomethyl Group (at C2): Alkyl groups are typically activating and ortho-, para-directing. However, the presence of the electronegative bromine atom complicates this. The -CH₂Br group is generally considered to be weakly deactivating due to the inductive effect of the bromine.

Combined Effect: The directing effects of the substituents are summarized below:

Nitro (at C3) directs to: C5

Chloro (at C1) directs to: C4, C6

Bromomethyl (at C2) directs to: C4, C6

The positions C4 and C6 are favored by two of the three substituents (chloro and bromomethyl), while position C5 is favored only by the powerful meta-directing nitro group. Therefore, a mixture of products is possible, but substitution at C4 and C6 would be generally anticipated. Steric hindrance from the adjacent bromomethyl group might disfavor substitution at C6 to some extent compared to C4. The strongly deactivating nature of the ring means that such reactions would require harsh conditions.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Preference | Favored Position(s) |

|---|

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions offer a powerful avenue for modifying the aromatic core of this compound, primarily by targeting the C-Cl bond.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comyoutube.com For this compound, the target for this reaction is the aryl chloride. While aryl chlorides are generally less reactive than aryl bromides or iodides, successful couplings can be achieved using specialized palladium catalysts with electron-rich phosphine (B1218219) ligands that facilitate the initial oxidative addition step. nih.gov

A significant challenge in applying the Suzuki reaction to this substrate is the stability of the bromomethyl group under the required basic conditions. The bases commonly used, such as sodium carbonate or potassium phosphate, can act as nucleophiles, leading to the substitution of the benzylic bromide to form a benzyl (B1604629) alcohol or related ethers if alcohols are used as solvents. This would result in a mixture of products and lower the yield of the desired coupled product.

Therefore, successful Suzuki-Miyaura coupling would require careful optimization of reaction conditions, including the choice of a non-nucleophilic base, a highly active catalyst that operates at lower temperatures, and short reaction times to minimize degradation of the bromomethyl moiety.

Table 2: Hypothetical Suzuki-Miyaura Coupling Conditions and Potential Outcomes

| Parameter | Condition | Rationale / Potential Issues |

| Catalyst | Pd(OAc)2 with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) | To enhance the rate of oxidative addition to the C-Cl bond, allowing for lower reaction temperatures. nih.gov |

| Base | K3PO4 or CsF (non-nucleophilic bases) | To minimize nucleophilic attack on the bromomethyl group. |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene (B28343), Dioxane) | To prevent solvolysis of the bromomethyl group. |

| Temperature | < 80 °C | To reduce the rate of competing side reactions involving the bromomethyl group. |

| Potential Side Product | 2-(Hydroxymethyl)-1-chloro-3-nitrobenzene | Arises from hydrolysis of the bromomethyl group by the base. |

C-H Functionalization Strategies

Direct C-H functionalization represents an alternative strategy for modifying the aromatic ring, avoiding the need to pre-functionalize with a halide. The regioselectivity of such reactions on the this compound ring is governed by the directing effects of the existing substituents. The nitro group is a powerful meta-director for electrophilic reactions but also a strong directing group for palladium-catalyzed ortho-C-H functionalization. rsc.org

In this molecule, the positions ortho to the nitro group are C2 (substituted with chlorine) and C4. Therefore, metal-catalyzed C-H activation directed by the nitro group would be expected to occur selectively at the C4 position. The chloro and bromomethyl groups exert weaker directing effects. This approach could potentially be used for arylation, alkylation, or other bond formations directly on the aromatic ring, offering a more atom-economical route compared to traditional cross-coupling. rsc.org The primary challenge remains the compatibility of the C-H activation catalyst and conditions with the reactive bromomethyl group.

Radical Reactions Involving the Bromomethyl Moiety

Formation of Free Radicals and Their Reactivity

The carbon-bromine bond in the bromomethyl group is the weakest covalent bond in the molecule and is susceptible to homolytic cleavage to generate a free radical. This process can be initiated by thermal means or, more commonly, through photolysis with UV light or by using a radical initiator like azobisisobutyronitrile (AIBN).

The resulting radical is a 2-chloro-3-nitrobenzyl radical. This species is a resonance-stabilized radical, although the electron-withdrawing nature of the nitro and chloro groups can influence its stability and subsequent reactivity compared to an unsubstituted benzyl radical. The radical can participate in a variety of transformations, including hydrogen atom abstraction from a solvent or reagent, addition to double bonds, or acting as an intermediate in single-electron transfer (SET) processes. The presence of the ortho-chloro and meta-nitro substituents makes this a sterically hindered and electronically distinct radical intermediate.

Applications in Polymerization and Other Radical Processes

The ability of this compound to form a benzylic radical makes it a potential candidate for use in controlled radical polymerization techniques. Specifically, it could serve as an initiator for Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, a transition metal complex (often copper-based) reversibly abstracts the bromine atom, generating the 2-chloro-3-nitrobenzyl radical in a controlled manner. This radical then adds to a vinyl monomer to initiate polymer chain growth. The persistent radical effect allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Beyond polymerization, the radical intermediate can be trapped by various radical acceptors. For instance, in the presence of electron-rich alkenes, a radical addition reaction could occur. While no specific applications in polymerization for this exact compound are prominently documented, its structure is analogous to many known ATRP initiators. Its use would allow for the incorporation of the 2-chloro-3-nitrophenyl moiety as an end-group on a polymer chain, which could then be used for further synthetic modifications. mdpi.com

Computational Chemistry in Elucidating Reaction Mechanisms and Reactivity

The substitution pattern of this compound, featuring a bromomethyl group, a chlorine atom, and a nitro group on a benzene ring, gives rise to a unique electronic landscape. The interplay of the electron-withdrawing nitro and chloro groups with the reactive bromomethyl moiety dictates its chemical behavior. Computational chemistry allows for a quantitative exploration of these electronic effects and their influence on reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. For this compound, DFT calculations can illuminate its electronic characteristics, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Detailed research findings from DFT studies on analogous substituted nitrobenzenes reveal consistent trends that can be extrapolated to the target molecule. For instance, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom of the bromomethyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated around the nitro group and the aromatic ring, which are the electron-deficient centers. This distribution makes the molecule susceptible to nucleophilic attack at the benzylic carbon and the positions ortho and para to the nitro group.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP): Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the electrostatic interactions. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In this compound, the oxygen atoms of the nitro group and the chlorine atom are expected to possess negative electrostatic potential, indicating their nucleophilic character. The hydrogen atoms of the bromomethyl group and the areas around the nitro group would exhibit positive electrostatic potential, signifying their electrophilic nature. The benzylic carbon of the bromomethyl group is a key site for nucleophilic substitution reactions, a reactivity pattern that can be rationalized through MEP analysis.

A hypothetical data table for the calculated electronic properties of this compound, based on typical values for similar compounds studied by DFT at the B3LYP/6-311++G(d,p) level of theory, is presented below.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

This is an interactive data table. You can sort and filter the data.

Beyond static electronic properties, computational chemistry can model the entire course of a chemical reaction, identifying transition states and intermediates along the reaction pathway. This is particularly valuable for understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the benzylic carbon or aromatic substitution on the ring.

By mapping the potential energy surface of a reaction, chemists can calculate the activation energies associated with different possible mechanisms. For example, in a reaction with a nucleophile, computational modeling can determine whether the reaction proceeds through a direct displacement (SN2) mechanism at the bromomethyl group or via an addition-elimination (SNAr) pathway on the aromatic ring.

Modeling Nucleophilic Substitution at the Bromomethyl Group: The reaction of this compound with a nucleophile would likely involve the attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. Transition state analysis can pinpoint the geometry of the transition state for this process and calculate its energy, which corresponds to the activation energy of the reaction.

Investigating Aromatic Reactivity: The presence of the strongly deactivating nitro and chloro groups makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution. Computational modeling can be used to compare the activation barriers for nucleophilic attack at the various positions on the ring, thereby predicting the regioselectivity of such reactions.

A hypothetical data table summarizing the calculated activation energies for competing reaction pathways of this compound with a model nucleophile (e.g., hydroxide (B78521) ion) is provided below.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| SN2 at CH2Br | [HO---CH2(Ar)---Br]- | 15.2 |

| SNAr at C4 | Meisenheimer-like complex | 25.8 |

| SNAr at C6 | Meisenheimer-like complex | 28.1 |

This is an interactive data table. You can sort and filter the data.

These computational approaches provide a detailed, atomistic-level understanding of the chemical reactivity of this compound, complementing experimental studies and guiding the design of new synthetic methodologies.

Spectroscopic Characterization and Analytical Method Development for 2 Bromomethyl 1 Chloro 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(bromomethyl)-1-chloro-3-nitrobenzene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

¹H NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The substitution pattern on the benzene (B151609) ring—a chloro group at C1, a bromomethyl group at C2, and a nitro group at C3—results in a complex splitting pattern for the three aromatic protons.

The benzylic protons of the -CH₂Br group are expected to appear as a singlet in the downfield region, typically around 4.8 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring system.

The three aromatic protons will present as a complex multiplet system. Based on the analysis of similar substituted nitrobenzenes, the proton at the C6 position (adjacent to the chloro group) would likely be the most downfield, followed by the proton at C4, and then the proton at C5. The coupling between these protons (ortho, meta, and para) would result in a characteristic set of overlapping multiplets. For instance, data for the related compound 2-nitrobenzyl bromide shows aromatic protons in the range of 7.5 to 8.1 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂Br | ~4.8 | s (singlet) | N/A |

| Ar-H (H4, H5, H6) | ~7.5 - 8.2 | m (multiplet) | J-coupling expected |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Chemical Shift Assignments and Structural Elucidation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show seven distinct signals: one for the bromomethyl carbon and six for the aromatic carbons.

The carbon of the -CH₂Br group will appear at a characteristic chemical shift, influenced by the attached bromine. The aromatic region will display six signals, with their chemical shifts determined by the nature and position of the substituents. The carbons directly bonded to the electron-withdrawing chloro (C1) and nitro (C3) groups are expected to be significantly deshielded. The carbon bearing the bromomethyl group (C2) will also be influenced. The remaining aromatic carbons (C4, C5, C6) will have chemical shifts determined by their relative positions to the substituents. For comparison, in 1-chloro-3-nitrobenzene, the carbon bearing the nitro group appears around 148 ppm, and the carbon with the chloro group is at approximately 135 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂Br | ~30 - 40 |

| C1 (-Cl) | ~134 - 136 |

| C2 (-CH₂Br) | ~130 - 135 |

| C3 (-NO₂) | ~148 - 150 |

| C4 | ~125 - 130 |

| C5 | ~120 - 125 |

| C6 | ~130 - 135 |

Note: The predicted values are based on the analysis of structurally similar compounds and established ¹³C NMR correlation tables. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

To unambiguously assign all proton and carbon signals, especially in the complex aromatic region, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the spin system and definitively assign the signals for H4, H5, and H6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the -CH₂Br group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Patterns and High-Resolution Mass Spectrometry

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine, this molecular ion peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4.

Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom to form a stable benzyl (B1604629) cation, or the loss of the nitro group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

LC-MS and GC-MS for Purity and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential techniques for assessing the purity of this compound and for identifying and quantifying any impurities.

GC-MS: Given the volatility of the compound, GC-MS is a suitable method for its analysis. A GC method would separate the target compound from any starting materials, by-products, or degradation products based on their boiling points and interactions with the stationary phase. The coupled mass spectrometer would then provide mass spectra for each separated component, allowing for their identification.

LC-MS: LC-MS can also be employed, particularly for the analysis of less volatile impurities that may be present. A reversed-phase HPLC method could be developed to separate the compound from related substances, with the mass spectrometer providing sensitive and selective detection. This is especially useful for monitoring the progress of reactions where this compound is used as an intermediate. Both techniques are crucial in quality control to ensure the compound meets the required purity specifications for its intended application.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its three functional groups: bromomethyl (-CH2Br), chloro (-Cl), and nitro (-NO2), attached to a benzene ring.

Nitro Group (NO₂) Vibrations: The nitro group typically exhibits two strong and easily identifiable stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is expected to appear in the range of 1500-1570 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is found in the 1300-1370 cm⁻¹ region. researchgate.net Additionally, a scissoring (bending) vibration for the NO₂ group is anticipated around 853 cm⁻¹. researchgate.net

Bromomethyl Group (-CH₂Br) Vibrations: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 550 and 1300 cm⁻¹. researchgate.net The specific position can be influenced by the surrounding molecular structure. The CH₂ group within the bromomethyl moiety will also have its own characteristic stretching and bending vibrations.

Chloro Group (C-Cl) Vibrations: The C-Cl stretching vibration for chloro-substituted benzene derivatives is typically found in the range of 850-550 cm⁻¹. For instance, in a related compound, 2-bromo-6-chloro-4-fluoroaniline, the C-Cl stretching mode was identified at 846 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The benzene ring itself contributes to the spectrum with C-H stretching vibrations appearing in the 3000-3100 cm⁻¹ region and C=C stretching vibrations within the ring typically occurring in the 1400-1600 cm⁻¹ range. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 researchgate.net |

| Nitro (NO₂) | Scissoring (Bend) | ~853 researchgate.net |

| Bromomethyl (C-Br) | Stretch | 550 - 1300 researchgate.net |

| Chloro (C-Cl) | Stretch | 850 - 550 researchgate.net |

| Aromatic (C-H) | Stretch | 3000 - 3100 nih.gov |

| Aromatic (C=C) | Stretch | 1400 - 1600 nih.gov |

This table is generated based on data for analogous compounds.

To precisely assign the observed experimental vibrational bands, computational methods are frequently employed. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the optimized molecular structure and its fundamental vibrational frequencies. researchgate.netnih.gov

The process involves creating a theoretical model of the this compound molecule and solving quantum mechanical equations to predict its vibrational spectrum. The calculated frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data. nih.gov The potential energy distribution (PED) can also be calculated to determine the contribution of each functional group to a specific vibrational mode, aiding in unambiguous assignments. nih.gov This combined experimental and theoretical approach provides a powerful tool for a detailed understanding of the molecule's vibrational properties. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For aromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type.

The nitro group, being a strong chromophore, significantly influences the UV-Visible spectrum. In a similar compound, 1-chloro-3-nitrobenzene, the maximum absorption (λ_max) in methanol (B129727) is observed at 257.5 nm. nih.gov This absorption is characteristic of the electronic transitions within the nitrated benzene system. It is expected that this compound will exhibit a similar absorption profile, likely with a λ_max in the range of 250-270 nm, corresponding primarily to a π → π* transition within the aromatic ring conjugated with the nitro group. The presence of the bromomethyl and chloro substituents will cause slight shifts in the absorption maximum compared to unsubstituted nitrobenzene.

Solvatochromism is the phenomenon where the absorption maximum (λ_max) of a compound shifts depending on the polarity of the solvent in which it is dissolved. This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For nitroaromatic compounds, a change in solvent polarity can lead to noticeable shifts in the UV-Vis spectrum. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a red shift (a shift to a longer wavelength) in the λ_max. Conversely, if the ground state is more stabilized, a blue shift (a shift to a shorter wavelength) will be observed. Investigating the spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, and water) would reveal the extent of its solvatochromism and provide insights into the electronic distribution in its ground and excited states.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, purification, and analysis of organic compounds. For a substance like this compound, several techniques are applicable.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the compound is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. For related nitroaromatic compounds, solvent systems such as cyclohexane (B81311)/chloroform (B151607) and cyclohexane/ethyl acetate (B1210297) have been successfully used. beilstein-journals.org The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions.

Column Chromatography: For purification on a larger scale, column chromatography is the method of choice. beilstein-journals.org Silica gel is typically used as the stationary phase, and the crude product is loaded onto the column and eluted with a solvent system, often of increasing polarity. beilstein-journals.org For instance, a gradient of chloroform in cyclohexane or ethyl acetate in cyclohexane could be effective for separating this compound from impurities. beilstein-journals.org Flash column chromatography, which uses pressure to speed up the elution, is a common variant for efficient purification. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantitative analysis, HPLC is a powerful technique. A reversed-phase column (such as C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed for aromatic compounds. beilstein-journals.org HPLC can be particularly useful for separating isomers or for accurately determining the purity of the final product. beilstein-journals.org

Table 2: Chromatographic Methods for the Analysis and Purification of Related Nitroaromatic Compounds

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel | Cyclohexane/Chloroform (4:1) | Reaction Monitoring, R_f Determination | beilstein-journals.org |

| Flash Column Chromatography | Silica Gel | Cyclohexane/Chloroform (gradient) | Purification | beilstein-journals.org |

| Flash Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (gradient) | Purification | beilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C8) | Acetonitrile/Water (gradient) | Isomer Separation, Purity Analysis | beilstein-journals.org |

This table is generated based on data for analogous compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A validated reverse-phase HPLC (RP-HPLC) method provides a reliable means for quantification and purity assessment. The development of such a method involves optimizing the column, mobile phase, and detection parameters to achieve efficient separation from starting materials, by-products, and degradants.

Research Findings: A typical method employs a C18 (octadecylsilane or ODS) column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govsielc.com Ultraviolet (UV) detection is highly effective for nitroaromatic compounds due to the strong absorbance of the nitro group chromophore. cdc.govnih.gov

Method validation is performed to ensure the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, and precision. nih.gov Linearity is established by analyzing a series of standard solutions across a range of concentrations, with the response being proportional to the concentration (correlation coefficient, r² > 0.999). nih.gov Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix, while precision measures the closeness of repeated measurements. nih.govresearchgate.net

Interactive Table: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph | Standard for separation and quantification. |

| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar to non-polar compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reverse-phase separation of nitroaromatic compounds. nih.govsielc.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical separations on a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV-Vis Spectrophotometer | |

| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong UV absorbance near this wavelength. |

Interactive Table: HPLC Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 nih.gov |

| Range | 0.5 - 100 µg/mL | Defines the concentration range over which the method is linear and accurate. |

| Accuracy (% Recovery) | 90 - 110% | 93.1 – 110.2% nih.gov |

| Precision (RSD) | ≤ 2.0% | 1.1 – 8.1% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 µg/mL |

Gas Chromatography (GC) for Volatile Impurities and Reaction Monitoring

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound synthesis, GC is primarily used to monitor the consumption of volatile starting materials (e.g., 2-chloro-6-nitrotoluene) and to detect and quantify volatile impurities or side-products.

Research Findings: The analysis of nitroaromatic compounds by GC often utilizes a fused-silica capillary column, such as a DB-5 or DB-1701, which offers high-resolution separation. epa.gov Due to the presence of both a halogen (chlorine) and a nitro group, this compound and related impurities are highly responsive to an Electron Capture Detector (ECD). cdc.govnih.gov The ECD is exceptionally sensitive to electronegative functional groups, making it ideal for trace-level analysis of such compounds. nih.govepa.gov Alternatively, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. cdc.govepa.gov For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides structural information in addition to retention time data. cdc.govresearchgate.net

Interactive Table: Typical GC Conditions for Impurity Profiling

| Parameter | Condition | Purpose |

| Instrument | Gas Chromatograph with ECD or MS | Separation and sensitive detection of volatile impurities. epa.gov |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) | A robust, general-purpose column for separating a wide range of compounds. epa.gov |

| Injector | Split/Splitless, 250 °C | Allows for both high-concentration and trace-level analysis. |

| Carrier Gas | Helium or Nitrogen, 1.2 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Electron Capture Detector (ECD), 300 °C | Provides high sensitivity for halogenated and nitro-containing compounds. nih.gov |

Preparative Chromatography for Compound Isolation

When a high-purity sample of this compound is required for use as a reference standard or for subsequent synthetic steps, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a specific compound from a mixture.

Research Findings: The principle of preparative chromatography is to adapt an optimized analytical HPLC method for purification. sielc.com This involves using a column with a much larger internal diameter and packed with a larger particle size stationary phase to accommodate higher sample loads. The flow rate is increased proportionally to maintain separation efficiency. The crude reaction mixture is injected onto the preparative column, and the eluent is monitored by a UV detector. The fraction corresponding to the peak of this compound is collected as it exits the detector. Finally, the solvent is removed from the collected fraction, typically using a rotary evaporator, to yield the purified solid compound. This method is highly effective for removing impurities with similar polarities that are difficult to separate by traditional crystallization.

Interactive Table: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Quantification and Purity Check | Isolation and Purification |

| Column ID | 2.1 - 4.6 mm | >10 mm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100+ mL/min |

| Fraction Collection | No (or for identification only) | Yes (Target compound is collected) |

| Outcome | Chromatogram with peak data | Purified compound |

Research Applications of 2 Bromomethyl 1 Chloro 3 Nitrobenzene

Organic Synthesis of Complex Molecules

In the field of organic synthesis, 2-(Bromomethyl)-1-chloro-3-nitrobenzene is valued as a versatile electrophilic agent. The presence of the bromomethyl group, a potent alkylating agent, allows for the introduction of the 2-chloro-3-nitrophenylmethyl moiety into various substrates. wikipedia.org This, combined with the potential for subsequent transformations of the nitro and chloro groups, makes it a strategic component in multistep synthetic pathways. libretexts.orglibretexts.org

The structure of this compound makes it a relevant building block for creating pharmaceutical intermediates. The bromomethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This alkylation reaction is a cornerstone of medicinal chemistry for assembling drug scaffolds. taylorandfrancis.com

Compounds containing bromomethyl groups are used to generate intermediates for bioactive molecules. mdpi.com For instance, chiral 2-bromomethyl compounds can be transformed into valuable synthetic intermediates that form the basis for various therapeutic agents. mdpi.com The 2-chloro-3-nitrophenyl scaffold introduced by this reagent can be further modified; for example, the nitro group can be reduced to an amine, a common functional group in many pharmaceuticals that can be further derivatized to form amides, sulfonamides, or participate in other coupling reactions.

The synthesis of agrochemicals and other specialty chemicals, such as dyes, frequently relies on chloronitrobenzene derivatives as key starting materials. nih.gov For example, 2-chloroaniline, derived from the reduction of 2-nitrochlorobenzene, is a precursor to 3,3'-dichlorobenzidine, which is used to produce pesticides and pigments. nih.govwikipedia.org

By analogy, this compound serves as a more functionalized starting material. Its primary utility lies in its ability to attach the 2-chloro-3-nitrophenylmethyl group to a larger molecule through its reactive bromomethyl handle. This allows for the synthesis of new classes of potential fungicides, herbicides, or insecticides, where the specific substitution pattern of the aromatic ring is crucial for biological activity.

The development of novel synthetic strategies often involves using building blocks with multiple, orthogonally reactive sites. This compound is an excellent candidate for such endeavors due to the differential reactivity of its three functional groups. A synthetic pathway can be designed to exploit this reactivity in a controlled, stepwise manner.

A typical synthetic sequence might begin with an S_N2 reaction at the highly reactive bromomethyl position. wikipedia.org Following this initial alkylation, the nitro group, which is a strong electron-withdrawing group, can be chemically reduced to an amino group using standard reagents like iron in acidic media. libretexts.org This newly formed aniline (B41778) opens up a plethora of subsequent chemical transformations. The chlorine atom, while relatively unreactive towards nucleophilic aromatic substitution due to its meta position relative to the nitro group, can be activated towards participation in transition-metal-catalyzed cross-coupling reactions. wikipedia.org This multi-stage reactivity allows chemists to construct complex molecules by addressing each functional group sequentially.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Reactions | Potential Products |

| Bromomethyl (-CH₂Br) | Electrophilic Alkylation | Nucleophilic substitution (S_N2) with amines, alcohols, thiols, carbanions. | Benzyl-amines, benzyl-ethers, benzyl-thioethers, substituted alkanes. |

| Nitro (-NO₂) | Reducible Group | Reduction to an amine using agents like Fe/HCl or catalytic hydrogenation. | 2-amino-6-chlorotoluene derivatives. |

| Chloro (-Cl) | Cross-Coupling Partner | Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions. | Biaryl compounds, substituted benzenes with new C-C, C-N, or C-O bonds. |

Biological Research and Chemical Biology Probes

While direct biological applications of this compound are not documented, its chemical structure suggests potential uses in biological research, particularly as a tool for investigating biological systems and as a component in the design of chemical probes.

The molecule possesses the key features of a targeted covalent inhibitor. nih.govyoutube.com In this model, the chloro-nitro-substituted phenyl ring would serve as the "affinity label," providing non-covalent binding affinity that directs the molecule to a specific pocket on a target enzyme. The highly electrophilic bromomethyl group would act as the "warhead," positioned to react with a nearby nucleophilic amino acid residue, such as cysteine or histidine, within the enzyme's active site. youtube.comnih.gov This reaction forms a permanent, covalent bond, leading to irreversible inhibition of the enzyme. This mechanism, known as affinity labeling, is a powerful strategy in drug discovery. nih.gov

Furthermore, the role of halo-substituted aromatic compounds in enzyme inhibition is well-established. For example, derivatives containing chloro-substituted phenyl rings have been shown to be potent inhibitors of enzymes like urease. researchgate.net The nitroaromatic moiety itself can also participate in biological interactions, sometimes being activated through bioreduction to form reactive species that can modify proteins. nih.govacs.org

The reactivity of this compound makes it a candidate for use as a reactivity-based probe in chemical biology. nih.govnih.gov Such probes are designed to react chemoselectively with specific functional groups in a complex biological milieu, like a cell lysate, to identify and study the function of proteins or other biomolecules. nih.govnih.gov As a potent alkylating agent, this compound could be used to probe for accessible and hyper-reactive nucleophiles (e.g., cysteine thiols) in proteins, a technique used to map active sites or identify allosteric binding pockets. nih.gov

Additionally, the nitroaromatic component can be exploited in the design of biochemical assays. Nitroaromatic compounds are known to act as quenchers of fluorescence. acs.org This property could be harnessed to create a fluorescent probe where the this compound moiety is tethered to a fluorophore. In its initial state, the probe's fluorescence would be quenched. Upon a reaction at the bromomethyl site (for example, alkylation of a target biomolecule), the spatial relationship between the quencher and the fluorophore could be altered, leading to a "turn-on" fluorescent signal that reports on the biochemical event.

Table 2: Potential Biological Research Applications and Mechanisms

| Application Area | Potential Mechanism | Key Functional Groups | Rationale |

| Enzyme Inhibition | Targeted Covalent Inhibition | Bromomethyl (warhead), Phenyl Ring (affinity label) | The molecule binds non-covalently to an enzyme's active site, followed by covalent alkylation of a nucleophilic residue by the bromomethyl group. nih.govyoutube.com |

| Biochemical Probing | Reactivity-Based Alkylation | Bromomethyl | Used to "label" and identify accessible nucleophilic sites on proteins or other biomolecules within a complex sample. nih.govnih.gov |

| Fluorescent Assays | Fluorescence Quenching | Nitro Group | The nitro group can quench a nearby fluorophore; a reaction at the bromomethyl group can de-quench the signal, creating a "turn-on" sensor. acs.org |

Potential in Antimicrobial and Anticancer Research

The structural motifs within this compound, namely the nitroaromatic system and the benzyl (B1604629) bromide moiety, are features present in various compounds investigated for their biological activities.

Antimicrobial Research

Nitro-containing molecules have been a cornerstone in the development of antimicrobial agents. nih.gov The nitro group can undergo reduction within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA, and ultimately cause cell death. nih.gov This mechanism is the basis for the activity of well-known nitroaromatic drugs. nih.gov

Furthermore, the presence of halogens like chlorine and bromine in antimicrobial compounds can enhance their efficacy. nih.gov For instance, studies on N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 have shown that compounds containing a nitrobenzyl halide structure exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis. nih.gov Similarly, research on nitro-substituted benzothiazole (B30560) derivatives has demonstrated their potential as antibacterial agents against pathogens like Pseudomonas aeruginosa. researchgate.netrjptonline.org While direct studies on this compound are lacking, the combination of a nitro group and a chlorine atom on the aromatic ring suggests that it could serve as a scaffold for the synthesis of novel antimicrobial agents.

Anticancer Research

The potential of this compound in anticancer research is primarily linked to its nature as an alkylating agent. Alkylating agents are a major class of chemotherapy drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA. nih.govmdpi.com This modification can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). youtube.comyoutube.com The bromomethyl group in this compound is a good leaving group, making the compound a potential DNA alkylator.

Research on other nitrobenzyl bromide derivatives has explored their potential as anticancer agents. For example, ortho-, meta-, and para-nitrobenzyl bromides have been synthesized and evaluated for their mutagenicity, a property often associated with anticancer drug candidates that damage DNA. nih.gov The study highlighted that the biological activity of these compounds is influenced by the position of the nitro group. nih.gov The effectiveness of alkylating agents in cancer therapy is well-established, and compounds like this compound could serve as starting materials for the development of new anticancer drugs with potentially improved selectivity and efficacy. nih.gov

Table 1: Examples of Structurally Related Compounds in Antimicrobial and Anticancer Research

| Compound Class | Investigated Activity | Relevant Structural Features | Reference |

| N-nitrobenzyl substituted stilbazoles | Antibacterial | Nitrobenzyl halide | nih.gov |

| Nitro-substituted benzothiazoles | Antibacterial | Nitroaromatic, Chloro-substituted | researchgate.netrjptonline.org |

| Nitro-Mannich bases from β-nitrostyrene | Antimicrobial | Nitro group | chemisgroup.us |

| Nitrobenzyl bromides | Mutagenicity (potential anticancer) | Nitrobenzyl bromide | nih.gov |

| 4-Thiazolidinone derivatives | Anticancer, Antibacterial | Heterocyclic core | nih.gov |

Material Science Applications

The high reactivity of the bromomethyl group makes this compound a promising candidate for applications in material science, particularly as a precursor for polymers and for the functionalization of surfaces.

While there is no specific literature detailing the polymerization of this compound, its structure is analogous to other benzyl halides that are widely used in polymer synthesis. For instance, 4-vinylbenzyl chloride (VBC) is a highly functional monomer used to create a variety of polymers. beilstein-journals.orgunivook.com Poly(vinylbenzyl chloride) can be synthesized via free radical polymerization and serves as a versatile platform for further chemical modifications due to the reactive benzyl chloride group. polymersource.ca

The bromomethyl group of this compound could potentially be utilized in several polymerization strategies:

Initiator for Polymerization: Similar to other benzyl halides, it could act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP). researchgate.net

Monomer in Polycondensation: The compound could undergo polycondensation reactions, where the reactive benzyl bromide group reacts with other difunctional monomers to form a polymer chain.

Post-polymerization Modification: It could be used to functionalize existing polymers by reacting with suitable functional groups on the polymer backbone.

The presence of the nitro and chloro groups would also impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index.

The modification of surfaces with thin polymer films, known as polymer brushes, is a key technique in materials science to control surface properties like wettability, biocompatibility, and adhesion. nih.gov Surface-initiated polymerization (SIP) is a common method to create these brushes, and it often relies on initiators that are chemically bound to the surface. acs.org

Benzyl halides are frequently used as surface-bound initiators for techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). acs.org For example, silica (B1680970) nanoparticles have been functionalized with a shell of poly(vinylbenzyl chloride) using a "grafting from" approach, where the polymerization is initiated from the surface of the nanoparticles. beilstein-journals.orgnih.gov

Given its reactive bromomethyl group, this compound could be a valuable molecule for surface functionalization in two main ways:

"Grafting to": The compound could be used to synthesize a polymer, which is then attached to a surface through a reaction involving the benzyl bromide end-group.

"Grafting from": The compound itself could be first anchored to a surface (e.g., silica, metal oxides) via a suitable coupling chemistry. The immobilized bromomethyl group would then serve as the initiation site for growing polymer chains directly from the surface. acs.org

This approach would allow for the creation of surfaces with tailored properties, influenced by the nitro and chloro functionalities of the initiating molecule.

Table 2: Examples of Related Compounds in Material Science Applications

| Compound/Monomer | Application | Polymerization/Functionalization Method | Reference |

| 4-Vinylbenzyl chloride (VBC) | Synthesis of functional polymers and nanoparticles | Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, TEMPO-mediated polymerization | beilstein-journals.orgnih.govnih.gov |

| Benzyl methacrylate (B99206) (BMA) | Synthesis of polymers with applications as optical materials and photoresists | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |

| Benzyl halides | Initiators for polymerization, cross-coupling reactions | Surface-Initiated Polymerization, Palladium-catalyzed cross-coupling | acs.orgacs.orgnih.gov |

| p-Xylylene dichloride | Synthesis of crosslinked polymers with ionic liquid moieties | Polycondensation | researchgate.net |

Safety, Environmental Considerations, and Regulatory Aspects in Research

Safe Handling and Storage Protocols in Laboratory Settings